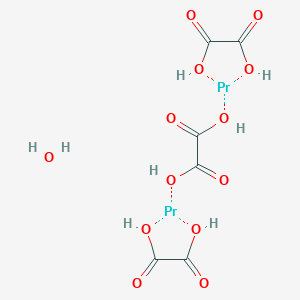

Hydrate praseodymium (III) oxalate

Description

Properties

Molecular Formula |

C6H8O13Pr2 |

|---|---|

Molecular Weight |

569.93 g/mol |

IUPAC Name |

oxalic acid;praseodymium;hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |

InChI Key |

ABYIWIMCTNCBHP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Pr].[Pr] |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Catalysis and Material Science

- Praseodymium (III) oxalate is a precursor for synthesizing praseodymium oxide nanoparticles, which are utilized in catalysis and material science due to their unique properties and high surface area .

- It serves as a reference material in various characterization techniques, such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR), due to its well-defined crystalline structure .

- Optical Materials

- Environmental Applications

Case Studies

Comparison with Similar Compounds

Neodymium Oxalate Hydrate (Nd₂(C₂O₄)₃·10H₂O)

- Thermal Decomposition : Requires 900°C for complete decomposition, higher than praseodymium oxalate’s 750–800°C .

- Structural Similarity : XRD patterns of neodymium and praseodymium oxalates overlap, but praseodymium peaks exhibit lower intensity .

- Co-Precipitation : Praseodymium often co-precipitates with neodymium oxalate, leading to mixed-phase materials unless rigorously controlled .

- Applications : Primarily used in magnet recycling and rare earth (RE) separation processes .

Praseodymium Sulfate Hydrate (Pr₂(SO₄)₃·xH₂O)

- Solubility : Water-soluble, unlike the insoluble oxalate .

- Thermal Stability : Decomposes at 1010°C , forming praseodymium oxide sulfates, which limits its direct use in oxide synthesis .

- Applications : Primarily employed in laboratory settings for analytical chemistry and as a soluble praseodymium source .

Praseodymium Nitrate Hydrate (Pr(NO₃)₃·6H₂O)

- Solubility : Highly soluble in water and polar solvents, facilitating its use in solution-based syntheses .

- Thermal Behavior : Decomposes at lower temperatures (~300°C) to form Pr₆O₁₁, but impurities like nitrates may persist .

- Applications: Preferred for preparing praseodymium-doped nanomaterials and luminescent compounds .

Other Praseodymium Compounds

- Praseodymium Hydroxide (Pr(OH)₃) : Insoluble in water; used in wastewater treatment and as an intermediate for oxide production .

- Praseodymium Acetate Hydrate (Pr(CH₃COO)₃·xH₂O) : Soluble in acetic acid; applied in crystallography and protein studies .

Comparative Data Table

Key Research Findings

- Microwave vs. Conventional Heating : Praseodymium oxalate decomposed via microwave yields finer, more uniform Pr₆O₁₁ particles compared to conventional methods, enhancing catalytic and optical performance .

- Market Trends: Demand for praseodymium oxalate is rising in optics and nanotechnology, whereas neodymium oxalate dominates magnet production .

- Co-Precipitation Challenges : Praseodymium’s tendency to co-precipitate with neodymium complicates high-purity RE recovery, necessitating pH and concentration controls .

Preparation Methods

Synthesis of Hydrate Praseodymium (III) Oxalate

The primary method for preparing this compound involves the precipitation reaction between soluble praseodymium salts and oxalic acid in aqueous solution. This method is well-documented and widely used due to its simplicity and effectiveness.

-

$$

2 \text{Pr}^{3+} + 3 \text{C}2\text{O}4^{2-} + x \text{H}2\text{O} \rightarrow \text{Pr}2(\text{C}2\text{O}4)3 \cdot x \text{H}2\text{O} \downarrow

$$ -

- Soluble praseodymium salts such as praseodymium nitrate or chloride are dissolved in water.

- Oxalic acid solution is added slowly under stirring.

- The praseodymium oxalate hydrate precipitates as light green crystalline solids.

- The precipitate is filtered, washed, and dried to obtain the hydrate form, commonly with 10 molecules of water (Pr₂(C₂O₄)₃·10H₂O).

This method yields a highly insoluble hydrate that can be further processed thermally to obtain praseodymium oxide.

Thermal Decomposition and Calcination

This compound is often used as a precursor for praseodymium oxide. Understanding its thermal behavior is critical for optimizing preparation and subsequent use.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

Research shows that the hydrate decomposes in multiple steps upon heating:

- Initial dehydration occurs with loss of absorbed and crystalline water, typically completed by about 390 °C.

- The oxalate decomposes to intermediate compounds like praseodymium oxycarbonate and finally to praseodymium oxide at higher temperatures (~650–800 °C).

- Complete conversion to praseodymium oxide (Pr₆O₁₁) requires calcination at approximately 750–800 °C for around 2 hours.

-

Temperature Range (°C) Event Description Up to 100 Loss of absorbed water Endothermic peak around 49.5 °C 180–390 Stepwise dehydration Loss of crystalline water molecules 390–650 Decomposition of oxalate Formation of intermediate compounds 650–800 Formation of praseodymium oxide Final oxide phase crystallizes -

Optimal calcination at 750 °C for 2 hours yields micron-sized praseodymium oxide powders with uniform morphology and stable particle size distribution.

Morphology and Surface Characteristics

-

Scanning Electron Microscopy (SEM) studies reveal that holding time during calcination influences particle size and uniformity. A 2-hour holding time at 750 °C produces powders with desired particle size (~4.32 μm median diameter) and uniform morphology.

-

Brunauer–Emmett–Teller (BET) analysis indicates:

Parameter Value at 750 °C for 2 h Surface Area (m²/g) 6.628 Pore Diameter (nm) 1.86 Pore Volume (cm³/g) 0.026 The pore size distribution becomes more uniform with increased holding time, with mesopores enlarging within 1–2 hours and shrinking after 2–3 hours of calcination.

Comparative Notes on Precursors

Hydrated praseodymium acetate and oxalate both serve as precursors to praseodymium oxide, but the oxalate precursor generally yields oxides with lower surface area (~8 m²/g) compared to acetate (~18 m²/g), which may influence catalytic or material properties.

The decomposition products differ slightly, with oxalate decomposition releasing carbon oxides, while acetate decomposition involves acetone and acetic acid intermediates.

Summary Table of Preparation Parameters

| Preparation Step | Conditions / Details | Outcome / Notes |

|---|---|---|

| Precipitation | Praseodymium salt + oxalic acid in water | Formation of Pr₂(C₂O₄)₃·10H₂O hydrate crystals |

| Drying | Ambient or mild heating | Stable hydrate suitable for further processing |

| Thermal Dehydration | Up to 390 °C | Stepwise removal of water molecules |

| Oxalate Decomposition | 390–650 °C | Formation of intermediate oxycarbonates |

| Calcination | 750 °C, 2 hours in air or microwave field | Conversion to Pr₆O₁₁ oxide with uniform morphology |

| Morphology Control | Holding time optimization | 2 hours optimal for particle size and porosity |

Research Findings and Recommendations

Microwave-assisted calcination at 750 °C for 2 hours is effective for producing micron-sized praseodymium oxide powders from the hydrate precursor with minimal loss on ignition (0.39%), indicating high purity and completeness of decomposition.

The dehydration process occurs in three distinct steps, which should be carefully controlled to avoid premature decomposition or incomplete conversion.

Surface area and porosity are sensitive to calcination time; thus, precise control of holding time is recommended to achieve desired physical properties.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hydrated praseodymium (III) oxalate?

- Methodology :

- Polyol method : Use hydrated praseodymium oxalate as a precursor in ionic liquid-mediated synthesis (e.g., [BMIM]-PF6) to produce nanoparticles. Monitor reaction parameters (temperature: 180–220°C; time: 2–4 h) and confirm purity via FT-IR and XRD .

- Microwave-assisted synthesis : Achieve rapid decomposition of praseodymium oxalate at 750°C for 2 h to form Pr₆O₁₁ with uniform particle morphology (D₅₀ = 4.32 µm) .

Q. How does thermal decomposition of hydrated praseodymium (III) oxalate proceed?

- Methodology :

- Thermogravimetric analysis (TGA) : Track mass loss stages (dehydration, oxalate decomposition) between 200–750°C. Compare with differential scanning calorimetry (DSC) to identify endo/exothermic peaks .

- Final product : Black Pr₆O₁₁ (mixed Pr³⁺/Pr⁴⁺ oxide) confirmed via XRD and FT-IR, with trace carbonate impurities removed above 600°C .

Q. What spectroscopic techniques are used to characterize praseodymium (III) oxalate hydrates?

- Methodology :

- Visible absorption spectroscopy : Identify Pr³⁺ transitions at 589–590 nm (yellow-orange) and 444–482 nm (blue/violet) .

- FT-IR : Detect oxalate C-O stretching (~1600 cm⁻¹) and Pr-O bonds (~500 cm⁻¹) .

- Luminescence studies : Weak emission due to Pr³⁺ f-f transitions; enhance via doping (e.g., Sr/Ca silicate matrices) .

Advanced Research Questions

Q. How do microwave and conventional calcination methods differ in producing Pr₆O₁₁ from praseodymium oxalate?

- Methodology :

- Comparative analysis :

| Parameter | Microwave (750°C, 2 h) | Conventional (800°C, 4 h) |

|---|---|---|

| Particle size (D₅₀) | 4.32 µm | >10 µm (agglomerated) |

| Surface area | 6.628 m²/g | <5 m²/g |

| Purity (Pr₆O₁₁) | >99% | ~95% (residual carbonates) |

Q. How can contradictions in optical data for Pr³⁺-doped materials be resolved?

- Case study : Variations in absorption band positions (e.g., ±5 nm shifts) due to counter-ions (oxalate vs. nitrate) or crystal field effects .

- Resolution :

- Use high-resolution spectroscopy (e.g., Raman) to distinguish lattice vibrations from electronic transitions .

- Normalize data to reference matrices (e.g., gadolinium oxalate hosts) .

Q. What strategies improve the catalytic or magnetic performance of praseodymium oxalate-derived materials?

- Methodology :

- Doping : Introduce transition metals (e.g., Co²⁺) during synthesis to modify Pr₆O₁₁’s redox activity .

- Morphological control : Use templated growth (e.g., MWCNT nanocomposites) to enhance surface area and charge transfer .

Data Contradictions and Validation

Q. Why do some studies report variable Pr³⁺/Pr⁴⁺ ratios in Pr₆O₁₁?

- Root cause : Oxygen availability during decomposition. Higher O₂ partial pressure increases Pr⁴⁺ content .

- Validation : Use X-ray photoelectron spectroscopy (XPS) to quantify Pr oxidation states and correlate with O₂ flow rates .

Q. How reliable are solubility claims for praseodymium (III) oxalate in aqueous vs. organic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.